molecular formula C21H16N4O B5387830 N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine

N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine

Cat. No.: B5387830
M. Wt: 340.4 g/mol
InChI Key: NKIAYMJSGXFKKS-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine is a heterocyclic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation reaction between furan-2-carbaldehyde and 4,6-diphenylpyrimidin-2-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes that can inhibit or activate specific biological pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and exhibits similar biological activities.

    4,6-Diphenylpyrimidin-2-amine: A precursor in the synthesis of the target compound, it shares the pyrimidine core structure.

    Furan-2-carbaldehyde: Another precursor, it contributes the furan ring to the target compound.

Uniqueness

N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its combination of a furan ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-3-8-16(9-4-1)19-14-20(17-10-5-2-6-11-17)24-21(23-19)25-22-15-18-12-7-13-26-18/h1-15H,(H,23,24,25)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIAYMJSGXFKKS-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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